molecular formula C8H16ClN B2975882 {Spiro[2.4]heptan-4-yl}methanamine hydrochloride CAS No. 2044713-87-1

{Spiro[2.4]heptan-4-yl}methanamine hydrochloride

Cat. No.: B2975882
CAS No.: 2044713-87-1
M. Wt: 161.67
InChI Key: KEIAUWNDXFPVGH-UHFFFAOYSA-N
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Description

{Spiro[24]heptan-4-yl}methanamine hydrochloride is a chemical compound with the molecular formula C₈H₁₆ClN It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Spiro[2.4]heptan-4-yl}methanamine hydrochloride typically involves the reaction of spiro[2.4]heptan-4-one with an amine source under acidic conditions to form the corresponding amine. This amine is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvents: Common solvents include ethanol or methanol.

    Catalysts: Acidic catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous flow systems: To ensure consistent production and quality.

    Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

{Spiro[2.4]heptan-4-yl}methanamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

{Spiro[2.4]heptan-4-yl}methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {Spiro[2.4]heptan-4-yl}methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[2.4]heptan-4-ylmethanol
  • Spiro[2.4]heptan-4-ylamine
  • Spiro[2.4]heptan-4-ylmethyl chloride

Uniqueness

{Spiro[2.4]heptan-4-yl}methanamine hydrochloride is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

spiro[2.4]heptan-7-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-6-7-2-1-3-8(7)4-5-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIAUWNDXFPVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044713-87-1
Record name {spiro[2.4]heptan-4-yl}methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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